c-Myc Peptide Trifluoroacetate
Description
Overview of c-Myc Oncogene Function and Transcriptional Regulatory Roles
The c-Myc proto-oncogene encodes a transcription factor, c-Myc, which is a pivotal regulator of cellular processes. tandfonline.com As a member of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) family of transcription factors, c-Myc plays a fundamental role in governing the expression of a significant portion of the human genome, estimated to be around 15% of all genes. wikipedia.orgabcam.com The c-Myc protein itself does not bind to DNA effectively. Instead, it forms a heterodimer with another bHLH-LZ protein, Max (Myc-associated factor X). nih.gov This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, thereby activating their transcription. wikipedia.orgacs.org
The array of genes under the regulatory control of c-Myc is extensive and diverse, encompassing key cellular functions. Notably, c-Myc is a critical driver of the cell cycle, particularly facilitating the transition from the G1 to the S phase by upregulating the expression of cyclins and cyclin-dependent kinases (CDKs) while concurrently repressing inhibitors of CDKs like p21. frontiersin.orgpnas.org Beyond cell cycle progression, c-Myc is instrumental in promoting cell growth by enhancing ribosome biogenesis and protein synthesis. mdpi.com It also has profound effects on cellular metabolism, apoptosis, and cell adhesion. nih.gov
Significance of c-Myc Dysregulation in Cellular Pathophysiology
The expression of the c-Myc gene is normally under tight regulatory control. nih.gov However, its dysregulation, particularly its overexpression, is a frequent event in a wide spectrum of human cancers, including those of the breast, colon, lung, and prostate, as well as hematological malignancies like Burkitt's lymphoma. abcam.comiiarjournals.orgebsco.com In fact, aberrant c-Myc expression is observed in up to 70% of human tumors. researchgate.net This uncontrolled expression drives many of the hallmark characteristics of cancer, such as relentless cell proliferation, metabolic reprogramming, and genomic instability. iiarjournals.orgfrontiersin.org
The mechanisms leading to c-Myc dysregulation in cancer are varied. They include gene amplification, where the number of copies of the c-Myc gene is increased, and chromosomal translocations that place the c-Myc gene under the control of potent, constitutively active promoters. mdpi.comnih.gov For example, in Burkitt's lymphoma, a translocation between chromosome 8 (where c-Myc resides) and chromosome 14 results in the juxtaposition of c-Myc with the immunoglobulin heavy chain gene, leading to its high-level expression in B cells. abcam.comnih.gov The stabilization of the c-Myc protein, preventing its normal degradation, is another mechanism contributing to its oncogenic activity. mdpi.com The profound impact of c-Myc dysregulation on cellular function underscores its importance as a subject of intense research in oncology.
Rationale for Utilizing Peptide Modulators in c-Myc Research
Directly targeting transcription factors like c-Myc with small-molecule drugs has proven to be a significant challenge. nih.gov This is largely due to the nature of their protein structure, which often lacks the well-defined pockets that are typically targeted by conventional drugs. nih.gov Peptide-based modulators, however, present a viable and strategic alternative for probing and inhibiting the function of such "undruggable" targets. nih.gov
Peptides are short chains of amino acids that can be rationally designed to mimic specific protein domains. In the case of c-Myc, a primary strategy for inhibition is to disrupt the crucial interaction between c-Myc and its partner, Max. researchgate.net Since the formation of the c-Myc/Max heterodimer is a prerequisite for its DNA binding and transcriptional activity, peptides can be synthesized to mimic the dimerization domains of either c-Myc or Max. oncotarget.com These synthetic peptides can then act as competitive inhibitors, binding to their respective partners and preventing the formation of the functional c-Myc/Max complex. This, in turn, blocks the downstream transcriptional activation of c-Myc target genes, providing a powerful tool to study the consequences of c-Myc inhibition in a research setting.
Contextual Definition of c-Myc Peptide Trifluoroacetate (B77799) (EQKLISEEDL) as a Research Compound
The c-Myc peptide with the amino acid sequence EQKLISEEDL is a widely utilized tool in molecular and cellular biology research. jpt.comcosmobiousa.com This specific 10-amino acid sequence corresponds to residues 410-419 of the human c-Myc protein. cusabio.com It is recognized as a prominent epitope for a specific monoclonal antibody, 9E10, which is extensively used to detect the c-Myc protein. nih.gov Therefore, the primary application of this peptide is in immunoassays, where it serves as a control to ensure the specificity of the anti-c-Myc antibody binding. genscript.combenchmarkantibodies.com For instance, in a Western blot or immunoprecipitation experiment, pre-incubating the antibody with the EQKLISEEDL peptide should block its ability to bind to the full-length c-Myc protein, thus validating the specificity of the antibody-protein interaction.
Properties
Molecular Formula |
C₅₃H₈₇F₃N₁₂O₂₃ |
|---|---|
Molecular Weight |
1317.32 |
sequence |
One Letter Code: EQKLISEEDL |
Origin of Product |
United States |
Chemical Synthesis and Analytical Characterization for Academic Investigation
The study of the c-Myc oncoprotein, a key regulator of cellular processes, often necessitates the use of synthetic peptide fragments corresponding to specific domains of the protein. The trifluoroacetate (B77799) salt of a c-Myc peptide is a common form resulting from standard laboratory synthesis and purification procedures. This article details the chemical synthesis and analytical characterization of c-Myc peptide trifluoroacetate for research purposes.
Molecular Mechanisms and Direct Interactions of C Myc Peptide Trifluoroacetate
Role in the Regulation of Growth-Related Gene Transcription
The full-length c-Myc protein is a transcription factor that plays a fundamental role in regulating a vast array of cellular processes, including cell cycle progression, proliferation, metabolism, and apoptosis. It functions by forming a heterodimer with its partner, Max, which facilitates binding to specific DNA sequences (E-boxes) in the regulatory regions of target genes, thereby activating their transcription. Dysregulation of c-Myc is a hallmark of many human cancers.
The c-Myc Peptide, being a fragment of the full-length protein (amino acids 410-419), is described by some suppliers as a participant in the regulation of growth-related gene transcription. However, its primary and extensively documented role is not as a direct transcriptional regulator but as a specific epitope for immunological detection and competition assays. The peptide itself lacks the complete domains necessary for heterodimerization with Max and subsequent high-affinity DNA binding that are characteristic of the native c-Myc oncoprotein.
Interaction with c-Myc Protein Domains
The biological activity of the c-Myc protein is dictated by its distinct functional domains, including an N-terminal transactivation domain and a C-terminal domain responsible for DNA binding and dimerization. The c-Myc peptide originates from this crucial C-terminal region.
Specificity of Binding to the C-Terminal Region (Amino Acids 410-419) of Human c-Myc
The c-Myc peptide does not bind to the corresponding region of the native protein; rather, it is the sequence from amino acids 410-419 and functions as a well-defined epitope. This ten-amino-acid sequence, EQKLISEEDL, is specifically recognized by a variety of monoclonal antibodies, most notably the 9E10 clone. This specific interaction forms the basis of the widely used c-Myc epitope tag system in molecular biology, where the peptide's coding sequence is fused to a protein of interest for detection, purification, and localization studies. The specificity of this interaction is high, with anti-c-Myc antibodies like 9E10 showing no cross-reactivity with other cellular proteins.
Investigations into Potential Modulation of c-Myc Oligomerization
The C-terminal region of the c-Myc protein contains a basic Helix-Loop-Helix Leucine (B10760876) Zipper (bHLH-LZ) domain, which is essential for its heterodimerization with the Max protein. This dimerization is a prerequisite for the transcriptional activity of c-Myc. The peptide sequence 410-419 is located within this broader functional domain. While interfering peptides have been designed to target the leucine zipper and disrupt the c-Myc:Max interaction, there is a lack of specific research demonstrating that the c-Myc peptide (EQKLISEEDL) itself modulates oligomerization. Studies have indicated that the c-Myc leucine zipper domain does not effectively homo-oligomerize. The primary established function of the EQKLISEEDL peptide is to act as an antibody binding site (epitope), not as an inhibitor of protein-protein interactions.
Mechanisms of Antibody Displacement in Immunoassays
The most significant and well-characterized application of c-Myc Peptide Trifluoroacetate (B77799) is in immunoassays, where it is used to confirm antibody specificity through competitive displacement.
Competitive Binding Dynamics with Anti-c-Myc Antibodies
In immunoassays such as Western blotting, ELISA, or immunoprecipitation, the c-Myc peptide is used as a blocking or competing agent. When added in excess to a reaction, the free peptide saturates the antigen-binding sites of the anti-c-Myc antibodies. This prevents the antibodies from binding to c-Myc-tagged fusion proteins present in the experimental sample. The successful inhibition of the antibody-protein interaction, observed as a loss of signal, confirms that the antibody's binding is specific to the c-Myc epitope. This principle is also applied in affinity chromatography, where a high concentration of the peptide is used to elute c-Myc-tagged proteins from an antibody-conjugated matrix by displacing the bound protein.
| Assay Type | Role of c-Myc Peptide | Mechanism |
| Western Blot / ELISA | Blocking Agent | Competes with the c-Myc-tagged protein for antibody binding sites, confirming signal specificity. |
| Immunoprecipitation | Competitor | Prevents the antibody from pulling down the c-Myc-tagged protein, verifying the interaction. |
| Affinity Chromatography | Elution Agent | Displaces the c-Myc-tagged protein from the antibody-bound resin for purification. |
Epitope Recognition and Binding Characteristics
The interaction between the c-Myc peptide and anti-c-Myc antibodies has been characterized at the molecular level. The sequence EQKLISEEDL serves as the epitope for the widely used 9E10 antibody. Research using peptide spot synthesis to perform substitutional analysis has identified the key amino acid residues that are critical for this interaction.
Studies have shown that the core residues L-I-S-E are essential for antibody binding. Further analysis has demonstrated that the shortest peptide variant that retains strong binding to the 9E10 antibody is KLISEEDL. The recognition can also be context-dependent, as flanking residues on a fusion protein can sometimes influence the binding affinity of certain antibody clones.
| Position | Original Residue | Importance in Binding | Reference |
| 413 | Lys (K) | Part of the shortest strongly binding sequence. | , |
| 414 | Leu (L) | Crucial for binding; part of the core recognition motif. | , |
| 415 | Ile (I) | Crucial for binding; part of the core recognition motif. | , |
| 416 | Ser (S) | Crucial for binding; part of the core recognition motif. | , |
| 417 | Glu (E) | Crucial for binding; part of the core recognition motif. | , |
| 418 | Glu (E) | Contributes to binding. | , |
| 419 | Asp (D) | Contributes to binding. | , |
| 420 | Leu (L) | Contributes to binding. | , |
Cellular and in Vitro Biological Activities of C Myc Peptide Trifluoroacetate
Effects on Cellular Processes in Model Systems
The c-Myc protein is a critical transcription factor involved in the regulation of numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis. abeomics.com Consequently, peptides derived from c-Myc are of significant interest in studying these functions. However, specific studies detailing the direct impact of c-Myc Peptide Trifluoroacetate (B77799) on these processes in model systems are not available. It is also important to consider that the trifluoroacetate (TFA) salt form of peptides can itself have biological effects, potentially influencing cell proliferation and other cellular activities, which necessitates careful control in experimental designs. genscript.com.cngenscript.com
Studies on Cell Cycle Progression Modulation
While the c-Myc protein is a well-established driver of cell cycle progression, promoting the transition from G1 to S phase, specific studies investigating the modulatory effects of c-Myc Peptide Trifluoroacetate on the cell cycle are not found in the reviewed literature. nih.gov Research on other molecules that inhibit c-Myc function has demonstrated that interference with the c-Myc pathway can lead to cell cycle arrest. nih.gov However, no data tables or specific findings on cell cycle analysis following treatment with this compound could be located.
Investigations into Apoptosis Induction and Regulation
The c-Myc protein has a dual role in both promoting proliferation and sensitizing cells to apoptosis. abeomics.comnih.gov The decision between these outcomes is often dependent on the cellular context and the presence of survival signals. While some peptides designed to inhibit c-Myc have been shown to induce apoptosis in cancer cell lines, there is no specific information available regarding the pro- or anti-apoptotic activity of this compound. nih.govresearchgate.net Therefore, no data on apoptosis induction or regulation by this specific peptide can be presented.
Analysis of Impact on Cellular Proliferation and Differentiation
The c-Myc protein is fundamentally involved in promoting cellular proliferation and can inhibit differentiation. nih.gov Studies on the inhibition of c-Myc have consistently shown a reduction in cell proliferation across various tumor cell lines. nih.gov However, direct experimental evidence and data from cellular proliferation assays specifically using this compound are not available in the scientific literature.
Analysis of Transcriptional Regulatory Modulations
As a transcription factor, the c-Myc protein regulates the expression of a vast network of target genes involved in cellular metabolism, ribosome biogenesis, and cell cycle control. nih.gov Peptides that interfere with c-Myc's ability to bind to DNA or its protein partners are expected to modulate the transcription of these target genes.
Assays for c-Myc Target Gene Expression Profiling
No studies were identified that performed gene expression profiling (such as microarray or RNA-sequencing) on cells treated with this compound. Therefore, there is no available data on how this peptide may alter the expression of known c-Myc target genes.
Promoter Activity Studies in Cellular Reporter Systems
Luciferase reporter assays are commonly used to study the transcriptional activity of proteins like c-Myc on specific gene promoters. nih.govnih.govresearchgate.netamsbio.com These assays can quantify the activation or repression of a promoter containing c-Myc binding sites (E-boxes). A search of the literature did not yield any studies that have utilized such reporter systems to specifically measure the effect of this compound on promoter activity.
Unraveling the Cellular Dynamics of this compound: An Examination of Protein Stability
While the c-Myc oncoprotein is a critical regulator of cell proliferation, growth, and apoptosis, and its protein stability is a key determinant of its activity, there is currently a notable absence of scientific literature detailing the direct modulatory effects of this compound on the stability of the endogenous c-Myc protein within cellular contexts. This synthetic peptide, corresponding to amino acids 410-419 of the human c-Myc protein, primarily serves as a tool in biochemical and immunodetection applications.
The c-Myc peptide, with the sequence EQKLISEEDL, is widely recognized as the c-Myc epitope tag. lifetein.comcreative-diagnostics.comcosmobiousa.com Its trifluoroacetate salt form is a common result of the solid-phase peptide synthesis and purification processes, enhancing the peptide's solubility and stability for laboratory use. cymitquimica.com The principal application of this peptide is in immunoassays, where it is used as a competitor to elute c-Myc-tagged fusion proteins from affinity columns or to block the binding of the anti-c-Myc antibody (clone 9E10) in techniques such as immunoprecipitation and Western blotting. creative-diagnostics.comcreative-biostructure.comsinobiological.com
Despite a thorough review of available research, no studies have been identified that investigate the direct impact of externally administered this compound on the half-life, ubiquitination, or degradation pathways of the native c-Myc protein within living cells. The existing body of research on c-Myc stability focuses on intricate cellular mechanisms, including post-translational modifications like phosphorylation and the ubiquitin-proteasome system, which are regulated by a complex network of kinases, phosphatases, and E3 ubiquitin ligases. nih.gov
Furthermore, while some studies have explored the biological effects of the trifluoroacetate (TFA) counter-ion itself, these have generally indicated non-specific cellular responses, such as impacts on cell proliferation at certain concentrations, rather than a targeted modulation of c-Myc protein stability. genscript.comnih.gov
Applications of C Myc Peptide Trifluoroacetate As a Research Tool and Chemical Probe
Utility in Immunological and Affinity-Based Research Techniques
The specificity of the c-Myc peptide's interaction with its corresponding antibody makes it highly valuable in a range of immunological assays designed to identify and isolate proteins.
In immunoassays like Western blotting (WB) and immunohistochemistry (IHC), ensuring the specificity of antibody binding is critical for accurate results. The c-Myc peptide serves as an essential control for this purpose. affbiotech.com As a blocking peptide, it is used to competitively inhibit the binding of the anti-c-Myc antibody to its target. shigematsu-bio.com
The procedure involves pre-incubating the anti-c-Myc antibody with an excess of the c-Myc peptide before applying it to the sample (e.g., a protein-loaded membrane in WB or a tissue slice in IHC). shigematsu-bio.com The peptide saturates the antibody's binding sites, effectively neutralizing it. affbiotech.com By comparing the results from the blocked antibody versus the antibody used alone, researchers can distinguish between specific and non-specific signals. genscript.comthomassci.com Any staining or band that disappears in the presence of the blocking peptide is considered a specific interaction, thereby validating the antibody's performance and the experimental results. sigmaaldrich.com
Epitope tagging is a powerful molecular biology technique where the coding sequence for a small, well-characterized peptide epitope, such as the c-Myc tag, is fused to the gene of a protein of interest (POI) using recombinant DNA technology. novusbio.comcreative-biostructure.com This results in the expression of a fusion protein containing the c-Myc tag at its N- or C-terminus. creative-biostructure.com
The primary advantage of this system is that it allows for the reliable detection and purification of the POI using the highly specific anti-c-Myc antibody, circumventing the need to develop a unique antibody for every new protein being studied. novusbio.comthermofisher.com The c-Myc peptide tag is small (typically 10-11 amino acids), which minimizes its potential to interfere with the fusion protein's structure and function. creative-biostructure.com This system is widely employed across various expression platforms, including mammalian, yeast, and bacterial cells, for numerous applications. thermofisher.comptglab.com
The table below summarizes the key applications of the c-Myc epitope tagging system.
| Application | Description | Key Benefits | References |
| Western Blotting | Detection of the tagged protein in cell lysates separated by size. | Allows for confirmation of protein expression and size without a protein-specific antibody. | ptglab.com, creative-biostructure.com |
| Immunoprecipitation (IP) & Co-IP | Isolation of the tagged protein and its binding partners from a complex mixture. | Enables the study of protein-protein interactions and cellular protein networks. | ptglab.com, creative-biostructure.com |
| Immunofluorescence (IF) | Visualization of the tagged protein's subcellular localization within fixed cells. | Provides insights into the protein's function based on its location (e.g., nucleus, cytoplasm). | ptglab.com, thermofisher.com |
| Affinity Purification | Purification of the tagged protein from crude cell lysates using anti-c-Myc antibodies conjugated to a solid support (e.g., agarose (B213101) beads). | Facilitates the isolation of highly pure recombinant protein for further biochemical analysis. Elution can be achieved by competition with free c-Myc peptide. | creative-diagnostics.com |
| Flow Cytometry | Quantification of cells expressing the c-Myc tagged protein. | Useful for analyzing protein expression levels on the cell surface or intracellularly in a population of cells. | ptglab.com, creative-biostructure.com |
Integration into Peptide-Oligonucleotide Conjugates for Advanced Research
By covalently linking the c-Myc peptide to synthetic DNA or RNA strands, researchers have created powerful chimeric molecules known as peptide-oligonucleotide conjugates (POCs). nih.gov In these conjugates, the peptide serves as a versatile molecular tag, while the oligonucleotide provides sequence-specific targeting of nucleic acids.
Peptide-oligonucleotide conjugates incorporating the c-Myc peptide have been specifically designed for studies involving DNA triplex formation. nih.gov A DNA triplex is a three-stranded structure formed when an oligonucleotide binds in the major groove of a DNA double helix. This binding can interfere with gene transcription. nih.gov
In this application, the oligonucleotide portion of the c-Myc POC is synthesized to be complementary to a specific sequence in a gene's promoter region, such as the nuclease-hypersensitive element (NHE) of the c-Myc gene itself. nih.govnih.gov The formation of the triplex at this regulatory site can block the binding of essential transcription factors, leading to the repression of gene expression. nih.gov The attached c-Myc peptide allows for the tracking and detection of the conjugate using anti-c-Myc antibodies, enabling researchers to confirm its delivery and interaction with the target DNA sequence. nih.govacs.org This approach provides a powerful tool to probe the mechanisms of gene regulation and develop potential therapeutic strategies based on antisense and antigene technologies.
The same principle of molecular recognition is being harnessed in the field of nanotechnology. Researchers are using c-Myc peptide-oligonucleotide conjugates for the precise, directed assembly of nanomaterials. nih.gov In this context, structural DNA nanotechnology provides a scaffold, and the oligonucleotide portion of the POC is designed to hybridize with a specific, complementary sequence on this DNA nanostructure. nih.gov
This process effectively directs the c-Myc peptide to a predetermined location on the nanomaterial's surface. nih.gov This allows for the creation of complex, spatially organized structures where the c-Myc peptide can act as a tag for detection or as an anchor point to attach other molecules, such as antibodies or enzymes. nih.gov This bottom-up self-assembly approach is crucial for developing sophisticated bionanomaterials for applications in diagnostics, targeted drug delivery, and the construction of novel biosensors. nih.govnih.gov
Employment in Functional Studies to Probe c-Myc Protein Pathways and Interactions
The full-length c-Myc protein is a pivotal transcription factor that regulates a vast array of genes involved in critical cellular processes, including cell cycle progression, proliferation, and apoptosis. nih.govmdpi.com Dysregulation of c-Myc is a hallmark of many human cancers. nih.gov The c-Myc peptide and its associated epitope tagging system are instrumental in dissecting the complex molecular pathways and protein-protein interactions that mediate c-Myc's function.
By tagging a protein of interest within the c-Myc pathway with the c-Myc epitope, researchers can perform co-immunoprecipitation (Co-IP) experiments to identify its binding partners. creative-biostructure.com After isolating the tagged protein and its associated complex using an anti-c-Myc antibody, the entire complex can be gently eluted by adding a solution of free c-Myc peptide. creative-diagnostics.com This competitive elution preserves the integrity of the protein complex, which can then be analyzed by mass spectrometry to identify novel interacting proteins and further elucidate the c-Myc signaling network. nih.gov
Furthermore, c-Myc peptide conjugates have been used in functional competition assays to investigate cellular processes. For example, non-fluorescent c-Myc peptide conjugates have been used to compete with fluorescently labeled conjugates for nuclear import, helping to characterize the pathways by which proteins are transported into the nucleus. researchgate.net Additionally, other novel peptides designed to bind and stabilize unique DNA structures in the c-Myc promoter, such as G-quadruplexes, are being used to probe and modulate c-Myc transcription, offering another avenue to study its regulation and function. mdpi.comrsc.org
Future Directions and Emerging Research Avenues for C Myc Peptide Trifluoroacetate Research
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Analysis
The convergence of high-throughput screening (HTS) with multi-omics technologies (proteomics, transcriptomics) presents a powerful strategy for a holistic analysis of c-Myc peptide inhibitors. HTS methodologies have been successfully designed to identify molecules that modulate c-Myc protein levels. nih.gov For instance, assays based on Förster/fluorescence resonance energy transfer (FRET) have been miniaturized to screen vast small-molecule libraries for compounds that decrease endogenous c-Myc protein in cancer cells. nih.gov
Once a candidate peptide or molecule is identified through HTS, omics technologies can provide a comprehensive profile of its cellular impact. For example, a bicyclic peptide targeting MYC was shown to cause significant transcriptomic changes, altering the expression of over 2,000 genes, which is consistent with MYC's role as a master transcription factor. news-medical.net
Furthermore, advanced proteomic techniques, such as tandem affinity purification (TAP) combined with multi-dimensional protein identification techniques (MudPIT), have been used to expand the known c-Myc interactome, identifying hundreds of putative novel interacting proteins. nih.gov Integrating data from proteomics and transcriptomics can reveal highly similar enrichment patterns for pathways associated with MYC targets. mdpi.com This integrated approach allows researchers to:
Identify Off-Target Effects: Transcriptomics and proteomics can reveal unintended changes in gene and protein expression, providing a clearer picture of a peptide's specificity.
Elucidate Mechanisms of Action: By observing the global changes in cellular pathways following peptide treatment, researchers can better understand how the peptide exerts its effects.
Discover Biomarkers: Correlating proteomic and transcriptomic data can help identify biomarkers that predict cellular response to c-Myc inhibition. researchgate.net
Development of Novel Methodologies for Peptide Delivery and Intracellular Targeting in Research Models
A significant hurdle for therapeutic peptides is their delivery to the correct subcellular compartment, particularly the nucleus where transcription factors like c-Myc reside. nih.gov Future research will heavily focus on innovative delivery systems to enhance the efficacy of c-Myc targeting peptides in research models.
A notable advancement is the development of a Peptide Nuclear Delivery Device (PNDD) . This system utilizes a non-toxic, truncated form of Pseudomonas Exotoxin A, which can be fused to a c-Myc inhibitor peptide, such as the H1 peptide. nih.gov This chimeric protein is capable of reaching the nucleoplasm and inhibiting c-Myc-dependent transcription at nanomolar concentrations, a significant improvement over peptides fused to standard cell-penetrating peptides which are often only active in the micromolar range. nih.gov This PNDD system has been shown to effectively deliver cargo to the nucleus, reduce cancer cell proliferation, and induce cell death in various tumor cell lines. nih.gov
Future work in this area will likely involve:
Optimizing the efficiency of nuclear delivery to increase the concentration of the peptide that reaches its target. nih.gov
Expanding the range of peptide cargos that can be delivered using such systems.
Engineering protease-resistant peptides, for example through cyclization, to improve their stability and transport capacity in biological environments.
Exploration of Underexplored c-Myc Interaction Networks and Post-Translational Modifications
The biological activity of c-Myc is intricately regulated by a complex network of protein-protein interactions and a host of post-translational modifications (PTMs). nih.gov Future research using c-Myc peptides will delve deeper into these regulatory layers. PTMs such as phosphorylation, ubiquitination, acetylation, glycosylation, and SUMOylation are critical in controlling c-Myc's stability and function. cymitquimica.com
Recent studies have highlighted how specific PTMs can dictate c-Myc's subcellular localization and, consequently, its function. For example, Ser62 phosphorylation and subsequent PIN1-mediated isomerization can dynamically regulate c-Myc's association with the inner basket of the nuclear pore. This localization allows it to recruit histone acetyltransferases to regulate local gene expression in response to proliferative signals.
Advanced chemical synthesis methods, such as rapid flow-based synthesis, are now enabling the production of c-Myc peptide analogues decorated with unique PTM patterns. medicineplatform.com These synthetic peptides are invaluable tools for:
Systematically studying how individual or combined PTMs affect c-Myc's interaction with other proteins, such as the tumor suppressor Bin1. medicineplatform.com
Investigating how PTMs like SUMOylation might compete with ubiquitination, thereby affecting protein stability and turnover.
By using these precisely modified peptides, researchers can dissect the nuanced "crosstalk" between different PTMs and map out the condition-specific c-Myc interactome.
Potential for Rational Design of Next-Generation Research Probes and Mechanistic Tools
Rational design strategies are pivotal for developing more potent and specific research probes to study c-Myc. Because c-Myc is an intrinsically disordered protein (IDP) lacking a well-defined binding pocket, conventional drug design is challenging. nih.gov However, novel computational approaches are making it possible to target IDPs.
Future directions in rational design include:
Structure-Based Virtual Screening: This involves screening for compounds that can bind to multiple representative conformations of c-Myc's disordered domains, such as the basic helix-loop-helix-leucine zipper (bHLH-LZ) domain. nih.gov
Peptide Structure Stabilization: For peptides that mimic interaction domains, stabilizing their active conformation (e.g., a helical structure) can dramatically increase binding affinity for their target. This has been demonstrated as a useful strategy in designing peptide inhibitors for other protein-protein interactions.
Development of Novel Scaffolds: Screening diverse chemical libraries, such as those containing stereodiversified bicyclic peptides, can lead to the discovery of entirely new inhibitor scaffolds. news-medical.netescholarship.org These structured peptides can offer improved binding affinity and specificity.
Creation of Advanced Mechanistic Probes: Advanced design can be used to create tools like fluorescent probes that exhibit an emission increase in the presence of c-Myc. Such probes are instrumental in developing HTS assays and elucidating the binding sites of other inhibitors.
These next-generation probes, designed with precision, will serve as powerful mechanistic tools to dissect the complex functions of c-Myc with greater clarity. ijariit.com
Q & A
Q. How does the trifluoroacetate (TFA) counterion influence the solubility and storage of c-Myc peptide?
The TFA counterion, introduced during peptide synthesis and purification via reversed-phase HPLC, enhances solubility in aqueous buffers by stabilizing cationic residues (e.g., lysine, arginine) through ion-pairing interactions . However, residual TFA can acidify solutions (pH ~2–3), potentially destabilizing peptide structure or interfering with biological assays. To mitigate this, lyophilized TFA salts should be stored at –80°C to –20°C to prevent hydrolysis or aggregation . For solubility optimization, adjust pH to neutrality using volatile buffers (e.g., ammonium bicarbonate) or dilute NaOH, followed by filtration (0.22 µm) to remove particulates .
Q. What analytical methods are essential for verifying c-Myc peptide purity and identity?
- Purity : Use reverse-phase HPLC with a C18 column, gradient elution (e.g., 0.1% TFA in water to 0.1% TFA in acetonitrile), and UV detection at 214 nm (amide bond absorption). A single peak with >95% area indicates high purity .
- Identity : Confirm via mass spectrometry (MALDI-TOF or ESI-MS) to match the theoretical molecular weight (1202.6 Da for c-Myc Peptide Trifluoroacetate) . Amino acid analysis (AAA) or Edman sequencing validates sequence integrity .
Q. How does the TFA counterion affect circular dichroism (CD) studies of c-Myc peptide secondary structure?
TFA’s low pH can artificially stabilize α-helical or disordered conformations in peptides. For accurate CD measurements, exchange TFA for acetate using anion-exchange resins (e.g., Amberlite IRA-400) . Perform CD in phosphate-buffered saline (pH 7.4) at 10 µM peptide concentration, with spectra averaged over 3 scans (190–250 nm). Compare to reference spectra for α-helix (negative bands at 208/222 nm) and β-sheet (negative band at 217 nm) .
Advanced Research Questions
Q. What experimental strategies minimize TFA-induced artifacts in cellular assays with c-Myc peptide?
Residual TFA can inhibit enzymatic activity or alter intracellular pH. To address this:
- Counterion replacement : Dialyze against 10 mM HCl or acetic acid (MWCO 500–1000 Da) for 24 hours .
- Quantify TFA content : Use ion chromatography (e.g., USP Method 2: sodium trifluoroacetate standard, 26 mM sodium trifluoroacetate mobile phase) to ensure <1% residual TFA .
- Control experiments : Compare biological activity of TFA-free vs. TFA-containing peptide batches to isolate counterion effects .
Q. How can conflicting data on c-Myc peptide’s transcriptional activity be resolved in different cell lines?
Discrepancies may arise from TFA-induced cytotoxicity or peptide aggregation.
- Dose-response validation : Test peptide concentrations (1–100 µM) in serum-free media to avoid serum protein interactions.
- Aggregation monitoring : Use dynamic light scattering (DLS) to detect particulate formation; centrifuge (14,000 ×g, 10 min) before use .
- Nuclear localization : Confirm via immunofluorescence with a c-Myc epitope tag antibody, as truncated peptides may lack full nuclear import signals .
Q. What computational tools predict the impact of c-Myc peptide’s physicochemical properties on experimental outcomes?
- Charge calculation : Use tools like Innovagen’s Peptide Property Calculator to determine net charge (–3.02 at pH 7.0) and solubility .
- Hydrophobicity : The average hydrophobicity (–1.01) suggests moderate membrane permeability, but TFA removal may enhance cellular uptake .
- Molecular dynamics (MD) : Simulate peptide conformation in explicit solvent (e.g., GROMACS) to model interactions with DNA or protein partners .
Methodological Best Practices
- TFA quantification : Follow USP 〈503.1〉 guidelines using ion-pair chromatography with UV detection at 210 nm .
- Salt-free lyophilization : For NMR studies, dissolve peptide in D₂O, lyophilize twice to remove TFA, and resuspend in deuterated buffer .
- Biological replicates : Use ≥3 independent peptide synthesis batches to control for batch-to-batch variability in TFA content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
